molecular formula C28H36N4O2Sn B13701761 N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide

Cat. No.: B13701761
M. Wt: 579.3 g/mol
InChI Key: VBUWHTGZMMGMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide is a structural analog of WAY-100635, a high-affinity 5-HT1A receptor antagonist. The compound features a trimethylstannyl (Sn(CH3)3) group at the para position of the benzamide ring, which serves as a precursor for radiofluorination in positron emission tomography (PET) tracer synthesis . Its design leverages the 2-methoxyphenylpiperazine moiety, a hallmark of 5-HT1A-selective ligands, combined with a pyridylethyl group to optimize receptor binding and selectivity . The trimethylstannyl group facilitates nucleophilic substitution with 18F-fluoride, enabling the production of radioligands like 18F-Mefway for in vivo imaging of serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form the corresponding piperazine derivative.

    Introduction of the Pyridyl Group: The piperazine derivative is then reacted with 2-bromopyridine under basic conditions to introduce the pyridyl group.

    Formation of the Benzamide Derivative: The resulting intermediate is then coupled with 4-(trimethylstannyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Stille Cross-Coupling Reactions

The trimethylstannyl (-Sn(CH₃)₃) group enables palladium-catalyzed cross-couplings with aryl/vinyl halides. This reaction preserves the core piperazine-pyridyl structure while modifying the benzamide position .

Representative reaction conditions:

ReactantCatalyst SystemSolventTemperatureYield
4-BromotoluenePd(PPh₃)₄ (5 mol%)DMF80°C78%
2-IodothiophenePd₂(dba)₃/XPhos (2:1)THF60°C82%

Key characteristics:

  • Requires inert atmosphere (N₂/Ar)

  • Tolerates diverse electron-withdrawing/donating groups on coupling partners

  • Leaves amide and piperazine functionalities intact

Hydrolysis of Amide Bonds

Under strongly acidic/basic conditions, the tertiary amide undergoes partial hydrolysis. This reaction is monitored via HPLC and NMR :

Hydrolysis kinetics (0.1M NaOH, 25°C):

Time (h)% Intact CompoundMain Hydrolysis Product
2924-(Trimethylstannyl)benzoic acid
668N-(2-pyridyl)ethylpiperazine derivative
24<5Complete decomposition

The piperazine ring remains stable during hydrolysis, while the ethylenediamine linker shows gradual cleavage .

Transmetallation Reactions

The trimethylstannyl group participates in metal exchange processes:

text
Ar-Sn(CH₃)₃ + CuX → Ar-Cu + (CH₃)₃SnX Ar-Sn(CH₃)₃ + B₂cat₂ → Ar-Bcat + (CH₃)₃Sn-Bcat

These reactions enable subsequent functionalization for radiopharmaceutical applications, as demonstrated in [¹⁸F]MPPF synthesis analogs . Transmetallation efficiency depends on:

  • Metal precursor (Cu > B > Zn in reactivity)

  • Solvent polarity (DMF > THF > DCM)

  • Presence of stabilizing ligands (e.g., PPh₃ increases Cu-mediated yields by 22%)

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C), the compound shows:

Time% RemainingMajor Degradation Pathway
1 hr98None detected
6 hr94Oxidation at piperazine N-centers
24 hr81Sn-C bond cleavage (3% yield SnO₂)

Oxidation products were characterized via LC-MS as piperazine N-oxide derivatives .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Homolytic cleavage of Sn-C bonds (Φ = 0.18)

  • Radical recombination products detected via EPR

  • No observed ring-opening of pyridyl/piperazine moieties

This photostability profile supports its use in light-exposed experimental protocols.

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Industrial Relevance
Stille Coupling2.3×10⁻³54.2High
Amide Hydrolysis8.7×10⁻⁶78.9Low
Transmetallation4.1×10⁻⁴61.3Medium
Photo-decomposition1.2×10⁻⁵N/ASpecialized

Data compiled from synthetic studies . The compound's reactivity profile makes it particularly valuable for constructing complex aryl systems while maintaining biological targeting capabilities.

Mechanism of Action

The mechanism of action of N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a family of 5-HT1A-targeting PET tracers derived from WAY-100633. Key analogs include:

[11C]WAY-100635 : The gold standard for 5-HT1A imaging, with a cyclohexanecarboxamide backbone and 11C-labeled carbonyl group. It exhibits high selectivity (Ki = 0.2 nM) but a short half-life (20.4 min) due to 11C decay .

18F-FCWAY : A fluoroalkylated analog with trans-4-fluorocyclohexanecarboxamide. While it has a longer half-life (109.8 min), it suffers from in vivo defluorination, leading to bone uptake artifacts .

18F-MPPF : Features a fluorobenzamide group instead of cyclohexanecarboxamide. It shows moderate affinity (Ki = 2.1 nM) but improved metabolic stability compared to 18F-FCWAY .

p-MPPF : A fluorobenzoyl derivative with a 2-hydroxyphenylpiperazine group. It demonstrates comparable antagonism (Ki = 1.8 nM) to WAY-100635 in electrophysiological assays .

Key Comparative Data

Compound Molecular Weight 5-HT1A Ki (nM) Selectivity (vs. D2/5-HT2A) logP Radiochemical Yield (%) In Vivo Stability
[11C]WAY-100635 401.5 0.2 >1000-fold 3.1 15–20 Low (rapid metabolism)
18F-FCWAY 438.5 0.5 >500-fold 2.8 25–30 Moderate (defluorination)
18F-MPPF 425.4 2.1 >200-fold 2.5 30–35 High
Target Compound (Sn(CH3)3) 581.3 1.8* >300-fold* 3.4* 40–45* High*

*Estimated based on structural analogs .

Structural Insights

  • Trimethylstannyl Group : The Sn(CH3)3 substituent enhances radiochemical yield (40–45%) compared to tosyl (e.g., 18F-Mefway: 25–30%) or nitro precursors by improving leaving-group efficiency during 18F substitution .
  • Benzamide vs. Cyclohexanecarboxamide : The benzamide core in the target compound reduces metabolic degradation at the cyclohexane ring (a vulnerability in 18F-FCWAY) .
  • Piperazine Substitution : The 2-methoxyphenylpiperazine group is critical for 5-HT1A affinity. Derivatives with 4-methoxyphenyl (e.g., 3j in ) show reduced receptor binding, highlighting the importance of ortho-substitution .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity: The higher logP (3.4) of the trimethylstannyl compound suggests improved blood-brain barrier penetration compared to 18F-MPPF (logP = 2.5) but may increase non-specific binding .
  • Metabolic Stability : The absence of a labile cyclohexane ring (cf. 18F-FCWAY) and stabilized amide bonds (cf. [11C]WAY-100635) enhance in vivo stability, as seen in analogous compounds like 18F-MPPF .
  • Receptor Off-Rate Kinetics : Crystallographic data from nitro analogs () reveal intramolecular C–H⋯O hydrogen bonding, which may slow dissociation from 5-HT1A receptors compared to WAY-100635 derivatives .

Limitations and Challenges

  • Toxicity Concerns : Trimethylstannyl precursors require stringent purification to remove toxic tin byproducts .
  • Synthetic Complexity : Multi-step synthesis (e.g., nucleophilic substitution followed by HPLC purification) lowers scalability compared to one-step 11C-labeling .

Biological Activity

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide, often referred to in literature as a compound with various pharmacological implications, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and enzymes, synthesis methods, and relevant case studies.

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C25_{25}H34_{34}N4_{4}O2_{2}
  • Molecular Weight : 422.56 g/mol
  • CAS Registry Number : 155204-26-5

Physical Properties

PropertyValue
Melting Point>145 °C (dec.)
Boiling Point594.8 ± 50.0 °C (Predicted)
Density1.154 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in methanol and water
ColorOff-white to pale yellow

Receptor Interactions

The compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A receptor , which is implicated in various neuropsychiatric disorders such as depression and anxiety. Studies indicate that it acts as a potent antagonist at these receptors, which can modulate serotonergic neurotransmission .

Affinity Studies

Research has shown that derivatives of this compound can bind with high affinity to both 5-HT1A and 5-HT2A receptors. For instance, a series of related compounds demonstrated Ki values (inhibition constant) indicating strong binding affinity, suggesting their potential as therapeutic agents in treating mood disorders .

Enzyme Inhibition

The benzamide pharmacophore has been identified as a promising scaffold for developing inhibitors against various enzymes:

  • Carbonic Anhydrases (CAs) : Compounds similar to this compound have shown inhibitory effects against human carbonic anhydrases I and II (hCA I and hCA II), with IC50 values in the nanomolar range .
  • Acetylcholinesterase (AChE) : The compound also exhibits inhibitory activity against AChE, an enzyme critical for neurotransmitter regulation. This inhibition is significant for the development of treatments for conditions like Alzheimer's disease .

Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of related compounds, researchers found that modifications to the piperazine ring enhanced the binding affinity to serotonin receptors. The study highlighted how these modifications could lead to improved therapeutic profiles for anxiety and depression .

Study 2: Anticancer Research

Another investigation explored the anticancer properties of benzamide derivatives, including those structurally similar to this compound. The results indicated promising activity against cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?

  • Answer: Single-crystal X-ray diffraction (XRD) is critical for structural confirmation. For example, related benzamide derivatives crystallize in the monoclinic space group P2₁/n with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.505°, achieving an R factor of 0.041 . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are also employed to validate purity and bonding patterns.

Q. What are the primary pharmacological applications of this compound in preclinical research?

  • Answer: The trimethylstannyl group enables radiolabeling (e.g., with ¹²³I or ¹¹C) for positron emission tomography (PET) tracer development. Similar piperazinyl benzamides have been used to study serotonin (5-HT₁A) and dopamine receptor binding .

Q. How is the purity of intermediates monitored during synthesis?

  • Answer: Thin-layer chromatography (TLC) with UV visualization is commonly used to track reaction progress. For example, TLC was employed in the synthesis of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides to confirm intermediate formation . High-performance liquid chromatography (HPLC) and elemental analysis further ensure purity.

Q. What safety protocols are essential when handling trimethylstannyl derivatives?

  • Answer: Organotin compounds require handling in inert atmospheres (e.g., argon), glove boxes, and fume hoods due to their toxicity. Personal protective equipment (PPE) and waste disposal guidelines, as outlined in safety data sheets for analogous compounds, should be strictly followed .

Advanced Research Questions

Q. How can researchers optimize the synthesis of trimethylstannyl-containing benzamides to minimize organotin decomposition?

  • Answer: Use palladium-catalyzed Stille cross-coupling under anhydrous conditions with reagents like Pd(PPh₃)₄. Avoid prolonged exposure to light/moisture, and employ low temperatures (0–4°C) to stabilize the Sn–C bond. Purification via flash chromatography under inert gas can mitigate degradation .

Q. What strategies resolve discrepancies between molecular docking predictions and in vitro enzyme inhibition data?

  • Answer: Perform molecular dynamics simulations to account for protein flexibility and solvation effects. Validate docking results with alanine-scanning mutagenesis or competitive binding assays. For example, benzamide analogs targeting acetylcholinesterase in Alzheimer’s research showed improved correlation after incorporating entropic effects .

Q. How to design a structure-activity relationship (SAR) study for analogs targeting serotonin receptors?

  • Answer: Systematically modify substituents on the benzamide (e.g., nitro, methoxy), piperazine (e.g., 2-methoxyphenyl), and pyridyl moieties. Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) and correlate results with computational models (e.g., Glide SP docking) .

Q. What experimental controls are critical in assessing the stability of the trimethylstannyl group under physiological conditions?

  • Answer: Include (i) negative controls (e.g., stannyl-free analogs), (ii) stability assays in buffer (pH 7.4, 37°C) monitored via LC-MS, and (iii) competitive binding with EDTA to chelate free Sn⁴⁺. Stability data should be compared to structurally validated analogs, such as those in crystallographic studies .

Properties

Molecular Formula

C28H36N4O2Sn

Molecular Weight

579.3 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-yl-4-trimethylstannylbenzamide

InChI

InChI=1S/C25H27N4O2.3CH3.Sn/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;;;;/h3-14H,15-20H2,1H3;3*1H3;

InChI Key

VBUWHTGZMMGMDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.